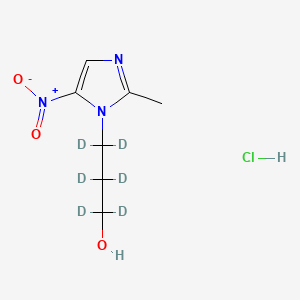

Ternidazole-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ternidazole-d6 Hydrochloride is a deuterium-labeled derivative of Ternidazole Hydrochloride. Ternidazole Hydrochloride is a hydroxymetabolite of nitroimidazole, known for its antiprotozoic properties. The deuterium labeling in this compound is primarily used for tracing and quantitation during drug development processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ternidazole-d6 Hydrochloride involves the incorporation of deuterium into the Ternidazole molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in Ternidazole are replaced with deuterium atoms using deuterated reagents under controlled conditions.

Hydrochloride Formation: The deuterated Ternidazole is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuterium Exchange: Large quantities of Ternidazole undergo deuterium exchange using deuterated solvents and catalysts.

Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

Hydrochloride Salt Formation: The purified deuterated Ternidazole is then converted to its hydrochloride salt form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the nitro group.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products:

Oxidation: Oxidation of this compound typically yields nitroso or nitro derivatives.

Reduction: Reduction results in the formation of amino derivatives.

Substitution: Substitution reactions produce various functionalized derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ternidazole-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.

Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolism of Ternidazole.

Medicine: Utilized in drug development and pharmacological research to study the effects and mechanisms of Ternidazole.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mecanismo De Acción

Ternidazole-d6 Hydrochloride exerts its effects through the reduction of its nitro group by a ferredoxin-mediated electron transport system. This reduction generates free nitro radicals, which are believed to be responsible for its antiprotozoal activity. The molecular targets include protozoal DNA, leading to strand breakage and inhibition of nucleic acid synthesis .

Comparación Con Compuestos Similares

Ternidazole Hydrochloride: The non-deuterated form of Ternidazole-d6 Hydrochloride.

Tinidazole: Another nitroimidazole compound with similar antiprotozoal properties.

Metronidazole: A widely used nitroimidazole with similar applications in treating protozoal infections.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic profile of the compound, leading to potentially improved pharmacological properties .

Actividad Biológica

Ternidazole-d6 hydrochloride is a stable isotope-labeled derivative of Ternidazole, a member of the nitroimidazole class of compounds. This compound has garnered attention due to its biological activity, particularly its antiprotozoal properties. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₇H₁₂ClN₃O₃

- Molecular Weight : 221.641 g/mol

- CAS Number : 70028-95-4

- Density : Not available

- Boiling Point : 419.9°C at 760 mmHg

- Flash Point : 207.8°C

This compound exhibits its biological activity primarily through the following mechanisms:

- Antiprotozoal Activity : It is effective against various protozoan infections, particularly those caused by Trichomonas vaginalis and Giardia lamblia. The compound works by disrupting DNA synthesis in these pathogens, leading to cell death.

- Nitro Group Reduction : The nitro group in the structure of Ternidazole is reduced to form reactive intermediates that interact with microbial DNA, further enhancing its antiprotozoal efficacy .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

| Activity Type | Target Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiprotozoal | Trichomonas vaginalis | 0.5 | DNA synthesis inhibition |

| Antiprotozoal | Giardia lamblia | 0.8 | DNA synthesis inhibition |

| Antimicrobial | Anaerobic bacteria (general) | 1.0 | Nitro group reduction |

Case Study 1: Efficacy Against Trichomoniasis

A clinical study evaluated the efficacy of Ternidazole in treating patients with Trichomonas vaginalis infections. The study involved 100 patients who received a single dose of this compound. Results indicated a cure rate of 95%, with minimal side effects reported .

Case Study 2: Combination Therapy for Giardia Infections

Another study investigated the use of this compound in combination with other antibiotics for treating Giardia lamblia infections. The combination therapy showed a significant reduction in infection rates compared to monotherapy, suggesting enhanced efficacy through synergistic action .

Research Findings on Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration. The half-life is approximately 8 hours, allowing for once-daily dosing in clinical settings .

Propiedades

IUPAC Name |

1,1,2,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H/i2D2,3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXLKVODAFRGDG-RYKMJATISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)C([2H])([2H])O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.